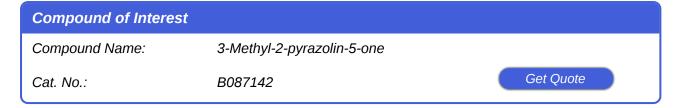


Solubility Profile of 3-Methyl-2-pyrazolin-5-one: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **3-Methyl-2-pyrazolin-5-one**, a key intermediate in the synthesis of various pharmaceuticals and dyes. Understanding the solubility of this compound in different solvents is critical for its application in chemical synthesis, formulation development, and analytical chemistry. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in research and development.

Quantitative Solubility Data

Precise quantitative solubility data for **3-Methyl-2-pyrazolin-5-one** in a wide range of organic solvents remains limited in publicly available literature. Most sources describe its solubility in qualitative terms. However, for comparative purposes, quantitative data for the closely related compound, **3-Methyl-1-phenyl-2-pyrazolin-5-one**, is presented below, alongside the qualitative information for the target compound.

Table 1: Solubility of **3-Methyl-2-pyrazolin-5-one** and a Related Compound



Compound	Solvent	Temperature (°C)	Solubility	Data Type
3-Methyl-2- pyrazolin-5-one	Ethanol	Not Specified	Slightly Soluble[1][2]	Qualitative
5% Caustic Soda (aq)	Not Specified	Clear Solution	Qualitative	
3-Methyl-1- phenyl-2- pyrazolin-5-one	Water	20	3 g/L[3]	Quantitative
Hot Water	Not Specified	Soluble	Qualitative	
Alcohol	Not Specified	Soluble	Qualitative	
Acid	Not Specified	Soluble	Qualitative	_
Alkali	Not Specified	Soluble	Qualitative	_
Benzene	Not Specified	Slightly Soluble	Qualitative	
Ether	Not Specified	Insoluble	Qualitative	_
Petroleum Ether	Not Specified	Insoluble	Qualitative	_
Dimethylformami de (DMF)	Not Specified	Slightly Soluble	Qualitative	
Chloroform	Not Specified	Slightly Soluble	Qualitative	

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for various applications. Below are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound like **3-Methyl-2-pyrazolin-5-one** in a given solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a known



mass or volume of a saturated solution.

Protocol:

- Sample Preparation: Add an excess amount of **3-Methyl-2-pyrazolin-5-one** to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask).
- Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. A constant temperature water bath or shaker is recommended.
- Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 μm) can also be used.
- Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or beaker).
- Drying: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood at room temperature or in a vacuum oven at a temperature below the decomposition point of the solute) until the solute is completely dry.
- Weighing: Accurately weigh the container with the dried solute.
- Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent.

UV-Visible Spectrophotometry Method

This method is suitable when the solute has a chromophore that absorbs light in the UV-Visible range. It is a sensitive and accurate method that requires a smaller amount of sample compared to the gravimetric method.

Protocol:

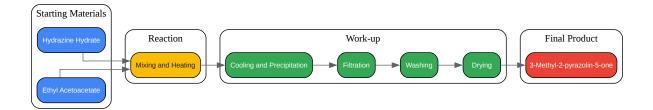
 Preparation of Standard Solutions: Prepare a series of standard solutions of 3-Methyl-2pyrazolin-5-one of known concentrations in the chosen solvent.



- Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer. Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.
- Preparation of Saturated Solution: Prepare a saturated solution of 3-Methyl-2-pyrazolin-5one in the same solvent as described in the gravimetric method (steps 1 and 2).
- Sample Preparation and Dilution: After equilibration and phase separation, withdraw a small, known volume of the supernatant. Dilute this aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
- Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.
- Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.
- Solubility Calculation: Calculate the concentration of the original saturated solution by taking
 the dilution factor into account. This concentration represents the solubility of the compound
 in that solvent at the given temperature.

Visualizing Key Processes

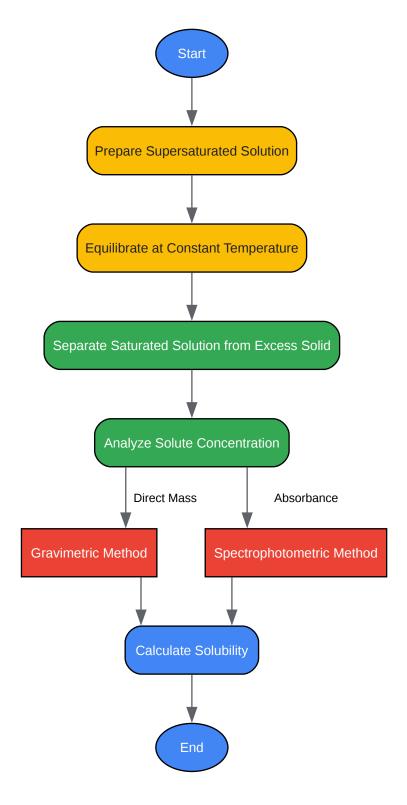
To further aid in the understanding of the synthesis and experimental determination of solubility, the following diagrams are provided.



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Caption: Synthesis workflow for **3-Methyl-2-pyrazolin-5-one**.



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Caption: Logical workflow for solubility determination.



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